molecular formula C10H11ClF3NO2 B2979779 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride CAS No. 167496-28-8

2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Cat. No.: B2979779
CAS No.: 167496-28-8
M. Wt: 269.65
InChI Key: CRFFPDBJLGAGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride” is a chemical compound with the molecular weight of 301.72 . It is also known as 2-amino-3-(4-((trifluoromethyl)thio)phenyl)propanoic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO2S.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Renewable Building Blocks for Polymeric Materials

A study highlighted the use of phenolic compounds, similar in structural complexity to "2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride," for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach facilitates the creation of bio-based benzoxazine monomers, offering a sustainable alternative to traditional petrochemical-based materials with applications in creating materials with suitable thermal and thermo-mechanical properties for a wide range of uses (Trejo-Machin et al., 2017).

Catalysis in Organic Synthesis

Research on compounds structurally related to "this compound" includes the development of catalysts for dehydrative amidation between carboxylic acids and amines. These catalysts are essential for synthesizing peptides, highlighting the role of such compounds in facilitating organic synthesis processes with high efficiency and selectivity (Wang et al., 2018).

Antimicrobial and Antifungal Applications

Derivatives of amino acids, including those structurally similar to "this compound," have been synthesized and evaluated for antimicrobial and antifungal activities. Such compounds show potential in developing new therapeutic agents against various microbial and fungal pathogens, indicating the importance of these compounds in medicinal chemistry and drug development (Mickevičienė et al., 2015).

Material Science and Engineering

The modification of polymers through the introduction of specific functional groups derived from "this compound" and its derivatives can significantly enhance material properties. For instance, radiation-induced hydrogels have been modified with aromatic amines to improve their swelling behavior and thermal stability, broadening the applications of such materials in medical and environmental fields (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

[1-carboxy-2-[4-(trifluoromethyl)phenyl]ethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZOSPMXOKBQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)[NH3+])C(F)(F)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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